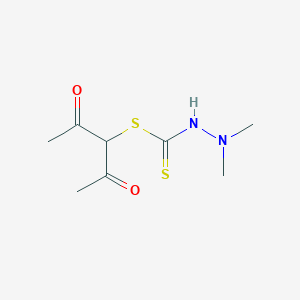
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of both dioxopentan and dimethylhydrazine carbodithioate groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate typically involves the reaction of 2,4-dioxopentan-3-yl with 2,2-dimethylhydrazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it has been shown to interact with receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2,4-Dioxopentan-3-ylidene)hydrazineyl)benzonitrile: Known for its inhibitory effects on receptor tyrosine kinases.
4-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid: Studied for its potential as an anti-inflammatory agent.
Uniqueness
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of dioxopentan and dimethylhydrazine carbodithioate groups makes it distinct from other similar compounds .
Propiedades
Número CAS |
106263-76-7 |
|---|---|
Fórmula molecular |
C8H14N2O2S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
2,4-dioxopentan-3-yl N-(dimethylamino)carbamodithioate |
InChI |
InChI=1S/C8H14N2O2S2/c1-5(11)7(6(2)12)14-8(13)9-10(3)4/h7H,1-4H3,(H,9,13) |
Clave InChI |
QAKFNWFNDUALKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)SC(=S)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
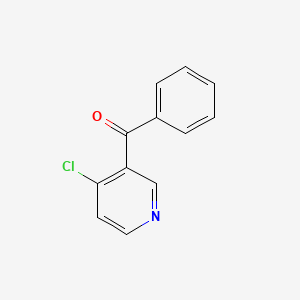
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
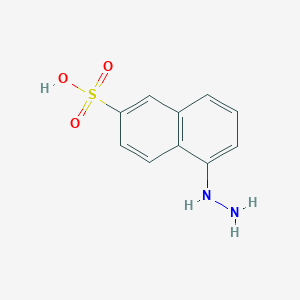

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
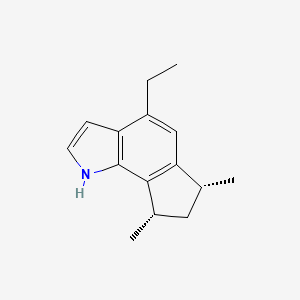


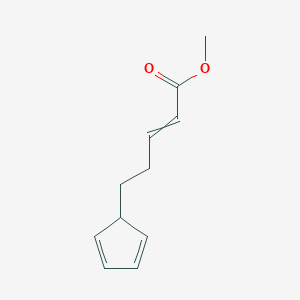
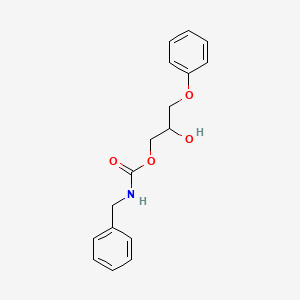
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
